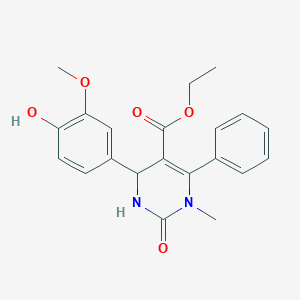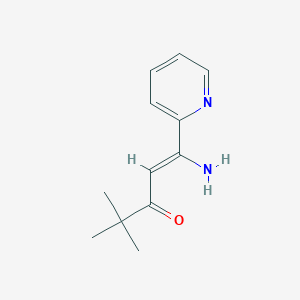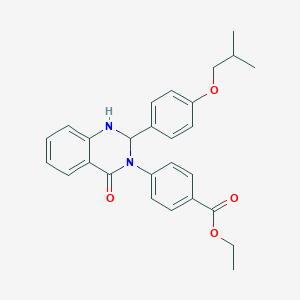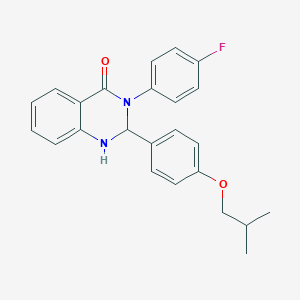![molecular formula C22H16ClFN2O3 B388665 methyl 4-[3-(3-chloro-4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate](/img/structure/B388665.png)
methyl 4-[3-(3-chloro-4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 4-[3-(3-chloro-4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazolinone core, a benzoate ester, and substituted phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(3-chloro-4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
methyl 4-[3-(3-chloro-4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinazolinone core or other functional groups.
Substitution: This reaction can replace one substituent with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various substituted quinazolinone compounds .
Applications De Recherche Scientifique
methyl 4-[3-(3-chloro-4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of methyl 4-[3-(3-chloro-4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to methyl 4-[3-(3-chloro-4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate include:
- Methyl 2-(3-(3-chloro-4-fluorophenyl)ureido)benzoate
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- Methyl 4-fluorobenzoate
Uniqueness
What sets this compound apart is its unique combination of a quinazolinone core and substituted phenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C22H16ClFN2O3 |
|---|---|
Poids moléculaire |
410.8g/mol |
Nom IUPAC |
methyl 4-[3-(3-chloro-4-fluorophenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]benzoate |
InChI |
InChI=1S/C22H16ClFN2O3/c1-29-22(28)14-8-6-13(7-9-14)20-25-19-5-3-2-4-16(19)21(27)26(20)15-10-11-18(24)17(23)12-15/h2-12,20,25H,1H3 |
Clé InChI |
JIWZGOTUDOGKGI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(furan-2-yl)-3-[C-(furan-2-yl)-N-(3-methoxypropyl)carbonimidoyl]-1-(3-methoxypropyl)-1,3,5-triazine-2,4-dithione](/img/structure/B388582.png)
![ETHYL (2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388584.png)
![(2Z,5Z)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388585.png)

![2-isopropyl-5-methylcyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate](/img/structure/B388589.png)
![5-{2-[(2-Chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388590.png)
![5-amino-3-[1-cyano-2-(3,5-dibromo-2-isopropoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B388592.png)
![10a-{2-[4-(dimethylamino)phenyl]vinyl}-8,10,10-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one](/img/structure/B388596.png)
![4-[3-(Methylsulfanyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B388597.png)
![2-Amino-1-(4-bromo-2-fluorophenyl)-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B388600.png)

![2-{[(4-FLUORONAPHTHALEN-1-YL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B388602.png)


